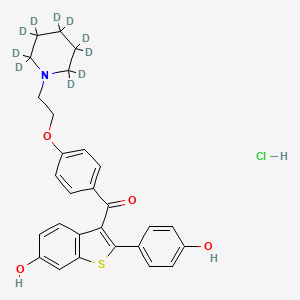

Raloxifene-d10 Hydrochloride

Description

Overview of Raloxifene (B1678788) as a Research Tool: Context for Deuteration

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that belongs to the benzothiophene (B83047) class of compounds. scienceopen.comdrugbank.comgoogle.com Its mechanism of action involves binding to estrogen receptors (ERs), resulting in tissue-specific estrogenic or anti-estrogenic effects. drugbank.comnih.govnih.gov It acts as an estrogen agonist on bone and lipid metabolism, while exhibiting antagonist effects on breast and uterine tissues. drugbank.com This unique profile has made Raloxifene a valuable research tool for investigating a range of biological processes and diseases.

Key research applications of Raloxifene include:

Osteoporosis: Studies have demonstrated its efficacy in increasing bone mineral density and reducing the risk of vertebral fractures in postmenopausal women. scienceopen.com

Breast Cancer: Research has shown that Raloxifene significantly reduces the risk of invasive, estrogen receptor-positive breast cancer. nih.govnewdrugapprovals.org

Cardiovascular Health: It has been investigated for its effects on lipid profiles and endothelial function. mdpi.com

Neurological Research: Studies have explored its potential in areas such as schizophrenia treatment. newdrugapprovals.orgbiorxiv.org

The extensive research on Raloxifene's mechanism of action and its diverse physiological effects provides a strong context for the utility of its deuterated form, Raloxifene-d10 Hydrochloride, in further refining our understanding of its pharmacology. scienceopen.comnih.govnih.govmdpi.com

Rationale for Deuterium (B1214612) Incorporation in Drug Research: Analytical and Mechanistic Advantages

The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, offers significant analytical and mechanistic advantages in pharmaceutical research. hwb.gov.inwikipedia.org This is primarily due to the "kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can lead to a slower rate of metabolic breakdown. portico.orgresearchgate.nettandfonline.com

The key rationales for incorporating deuterium into drug research are:

Improved Metabolic Stability: Deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism by enzymes like cytochrome P450. portico.orgresearchgate.netisowater.com This can lead to a longer drug half-life and increased systemic exposure. wikipedia.orgnih.gov

Enhanced Analytical Precision: Deuterated compounds are ideal for use as internal standards in mass spectrometry-based bioanalysis. clearsynth.comaptochem.comtexilajournal.com Because they have nearly identical chemical and physical properties to the non-deuterated drug, they co-elute during chromatography and experience similar ionization and extraction efficiencies, which corrects for analytical variability and improves the accuracy of quantification. clearsynth.comtexilajournal.com

Mechanistic Elucidation: The KIE can be used as a tool to study reaction mechanisms. portico.orgresearchgate.net By observing how deuteration affects the rate of a particular metabolic pathway, researchers can gain insights into the rate-determining steps of drug metabolism.

Reduced Formation of Undesirable Metabolites: By slowing metabolism at a specific site, deuteration can sometimes redirect the metabolic pathway, potentially reducing the formation of toxic or reactive metabolites. nih.govunibestpharm.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H28ClNO4S |

|---|---|

Molecular Weight |

520.1 g/mol |

IUPAC Name |

[4-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone;hydrochloride |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i1D2,2D2,3D2,14D2,15D2; |

InChI Key |

BKXVVCILCIUCLG-TYCDPVSQSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Raloxifene D10 Hydrochloride

General Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules is a cornerstone of modern medicinal and materials chemistry. rsc.orgresearchgate.net Methodologies for deuteration have evolved significantly, moving from classical exchange reactions to highly selective catalytic processes. The primary goal is the efficient and precise placement of deuterium atoms, often from readily available sources like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.net

Hydrogen-Deuterium Exchange (HIE) as a Labeling Approach

Hydrogen-Deuterium Exchange (HIE) is a prominent method for incorporating deuterium into organic molecules, often at a late stage in the synthetic sequence. nih.govmusechem.com This approach involves the direct replacement of a C-H bond with a C-D bond, which is an advantageous alternative to multi-step syntheses that require building the molecule from the ground up with deuterated precursors. researchgate.net

Metal-catalyzed HIE reactions have gained considerable attention due to their efficiency and selectivity. acs.org Catalysts based on metals such as iridium, ruthenium, rhodium, palladium, and iron are frequently employed. nih.govmusechem.comnih.gov For instance, iridium-based catalysts are highly effective for the selective deuteration of complex pharmaceuticals and biologically active molecules. musechem.com Similarly, nanostructured iron catalysts can be used for the selective deuteration of heterocycles like anilines, phenols, and indoles, using D₂O as the deuterium source. nih.gov The choice of catalyst and reaction conditions allows for targeting specific C-H bonds, including those on N-heterocycles and benzylic scaffolds. nih.gov

Table 1: Selected Catalysts for Hydrogen-Isotope Exchange (HIE)

| Catalyst System | Substrate Type | Deuterium Source | Reference |

| [IrCl(COD)(IMes)]/H₂/NaOMe | N-heterocycles | Methanol-d₄ | acs.org |

| Phosphine-ligated silver-carbonate | Five-membered aromatic heterocycles | CH₃OD | escholarship.org |

| Nanostructured Iron | (Hetero)arenes, phenols, indoles | D₂O | nih.gov |

| Ruthenium Nanoparticles | Nucleobase derivatives, N-heterocycles | D₂ gas | researchgate.net |

Synthesis Utilizing Deuterated Precursors

An alternative to HIE is the construction of the target molecule from smaller, isotopically enriched starting materials or building blocks. simsonpharma.com This classical approach relies on the incorporation of simple, commercially available deuterated reagents into a synthetic route using standard organic chemistry techniques. nih.gov

Commonly used deuterated precursors include:

Deuterium oxide (D₂O)

Deuterated chloroform (B151607) (CDCl₃)

Methanol-d₄ (CD₃OD)

Methyl-d₃ iodide (CD₃I)

Lithium aluminum deuteride (B1239839) (LiAlD₄)

These precursors can be used in various reactions. For example, deuterated alkenes can be produced and subsequently hydrogenated with D₂ to yield deuterated alkanes. simsonpharma.com The synthesis of specifically deuterated anthracenes has been achieved by preparing deuterated butadienes and reacting them with p-benzoquinone in a Diels-Alder reaction. cdnsciencepub.com While effective, this strategy can be time-consuming and may require the development of new synthetic routes to incorporate the deuterated fragments. researchgate.net

Advances in Regioselective Deuteration

A significant challenge in deuterium labeling is achieving regioselectivity—the ability to introduce deuterium at a specific, desired position in a molecule. chemrxiv.org Recent advancements have led to the development of highly regioselective methods, often driven by the catalyst or directing groups within the substrate. nih.gov

Catalytic systems have been designed to target specific C-H bonds. For example, a silver-catalyzed method has been developed for the site-selective deuteration of C-H bonds in five-membered aromatic heterocycles like thiazole, imidazole, and thiophene. escholarship.org Similarly, a simple and cost-effective protocol using manganese or iron pincer complexes allows for the regioselective deuteration of alcohols at either the α and β positions (with Mn) or exclusively at the α position (with Fe), using D₂O as the deuterium source. rsc.org For phenols and anilines, methods using simple catalysts like NaOH or HCl in D₂O can achieve high regioselectivity for the ortho and/or para positions relative to the heteroatom. researchgate.netnih.gov These advances provide powerful tools for synthesizing precisely labeled molecules for advanced research applications. rsc.org

Specific Synthetic Approaches for Raloxifene-d10 Hydrochloride

The synthesis of this compound would logically involve either the late-stage deuteration of the complete Raloxifene (B1678788) molecule or, more likely, the synthesis and coupling of a deuterated piperidine (B6355638) fragment with the benzothiophene (B83047) core structure. The general synthesis of Raloxifene often involves a Friedel-Crafts acylation followed by the deprotection of protecting groups on the two phenolic hydroxyls. heteroletters.orgzenodo.org

Catalytic Deuteration Reactions Applied to Raloxifene Scaffolds

The Raloxifene structure contains several functional groups amenable to catalytic deuteration, including a piperidine ring (an N-heterocycle) and two phenol (B47542) moieties. nih.gov Catalytic methods developed for these specific scaffolds could be applied to the synthesis of Raloxifene-d10.

Deuteration of N-Heterocycles: Iridium-based catalysts have proven highly efficient for the deuteration of N-heterocyclic scaffolds. acs.org For example, the air-stable iridium complex [IrCl(COD)(IMes)] in the presence of a base can achieve high levels of deuteration on a range of N-heterocycles. acs.org Ruthenium-based catalysts have also been used for the selective deuteration of the C(sp³)–H bonds of alkyl groups on N-substituents in N-heterocyclic carbenes. acs.orgnih.gov These methods could potentially be adapted to deuterate the piperidine ring of a Raloxifene precursor.

Deuteration of Phenols: Highly effective and simple methods exist for the regioselective deuteration of phenols. researchgate.net A common approach uses a base catalyst like sodium hydroxide (B78521) (NaOH) with D₂O as the deuterium source to achieve high deuterium incorporation at the ortho and para positions relative to the hydroxyl group. researchgate.net This strategy could be applied to the phenolic rings of the Raloxifene backbone.

Table 2: Potential Catalytic Systems for Deuterating Raloxifene Scaffolds

| Catalyst/Reagent | Target Scaffold | Potential Application on Raloxifene | Reference |

| [IrCl(COD)(IMes)]/NaOMe | N-Heterocycles | Deuteration of the piperidine ring | acs.org |

| NaOH | Phenols | Deuteration of the ortho-positions on the phenolic rings | researchgate.net |

| Silver Nitrate | (Hetero)arenes | Deuteration of the benzothiophene or phenolic rings | rsc.org |

| Ruthenium on Carbon | N-Heterocycles | Deuteration of the piperidine ring | researchgate.net |

Flow Synthesis Techniques for Efficient Deuterated Compound Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, has emerged as a powerful technology for isotope labeling. x-chemrx.comcolab.ws This technique offers numerous advantages, including precise control over reaction parameters like temperature and time, enhanced safety, improved mixing, and greater scalability, making it attractive for the industrial production of deuterated pharmaceuticals. x-chemrx.comansto.gov.auresearchgate.net

Flow chemistry can improve the efficiency and selectivity of deuteration reactions while minimizing the decomposition of sensitive molecules. ansto.gov.au For example, a continuous flow process using a Raney nickel catalyst has been developed for the HIE of nitrogen-containing heterocycles and complex pharmaceuticals. x-chemrx.com This method could be adapted for the large-scale synthesis of a deuterated piperidine precursor or for the direct deuteration of the Raloxifene molecule itself. The use of flow reactors allows for streamlined processing and can make high-temperature deuteration reactions more manageable and efficient than traditional batch methods using Parr reactors. ansto.gov.auansto.gov.au The development of such practical methods is essential for making deuterated compounds more accessible for research and development. colab.ws

Optimization of Deuterium Enrichment and Isotopic Purity in Synthesis

The synthesis of this compound necessitates rigorous control over reaction conditions to achieve high levels of deuterium incorporation and ensure superior isotopic purity. Researchers employ various advanced methodologies and optimization frameworks to maximize the substitution of hydrogen with deuterium atoms, particularly within the piperidine ring, and to maintain the structural integrity of the final compound. The primary goals are to attain an isotopic enrichment of at least 98 atom % D and a chemical purity greater than 95% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.comadvatechgroup.comvulcanchem.com

Strategies for optimization encompass catalytic deuteration, electrophotocatalysis, and the use of statistically designed experiments to fine-tune reaction parameters. These approaches focus on maximizing deuterium incorporation efficiency while minimizing side reactions and isotopic scrambling.

One prominent method involves the catalytic deuteration of β-amino C-H bonds in the piperidine moiety of the Raloxifene precursor. This technique utilizes a cooperative system of a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), and a Brønsted base. The reaction proceeds through the formation of an iminium ion, which then converts to an enamine intermediate that facilitates deuterium exchange. Acetone-d6 often serves as the deuterium source in this process. Optimization of parameters like catalyst concentration, temperature, and reaction time is crucial for achieving high deuterium incorporation, with studies reporting up to 95% incorporation at the β-amino positions under specific conditions.

Another advanced technique is electrophotocatalytic reductive deuteration, which offers a site-selective method for deuterating aromatic systems using D2O as the deuterium source. This approach employs a photocatalyst like perylene (B46583) diimide (PDI) under simulated sunlight, avoiding the need for transition metals. While this method can target the benzothiophene and phenol rings, its application can achieve significant deuterium incorporation, with yields of 61% and deuterium incorporation of 77% reported for the benzothiophene substrate.

A foundational strategy for ensuring high isotopic purity is the stepwise synthesis using pre-deuterated intermediates. The piperidine ring, the target for the d10 labeling, is often synthesized separately through deuterium exchange reactions. For instance, n-octanamide can be deuterated in a reactor with catalysts like Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) in the presence of deuterated water (D2O), followed by reduction to yield the deuterated piperidine precursor. This intermediate is then conjugated with the non-deuterated benzothiophene and phenol fragments to assemble the final Raloxifene-d10 molecule before its conversion to the hydrochloride salt.

To systematically optimize these complex multi-variable syntheses, statistical and quality-focused frameworks are recommended. The Quality-by-Design (QbD) approach involves defining critical quality attributes (CQAs), such as a minimum isotopic purity of ≥98% D, and then identifying the process parameters that affect these attributes. Furthermore, experimental design methodologies like the Box-Behnken design are used to statistically model the relationships between independent variables (e.g., catalyst concentration, temperature, sonication time) and the desired outcomes, such as entrapment efficiency and deuterium enrichment. nih.gov

The following tables summarize key findings from research into the optimization of Raloxifene-d10 synthesis.

Table 1: Performance of Catalytic Deuteration Methods

| Method | Target Moiety | Catalyst System | Deuterium Source | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|---|---|---|

| Lewis Acid/Base Catalysis | Piperidine (β-amino positions) | B(C6F5)3 (5–10 mol%) | Acetone-d6 | Up to 95% | Not specified |

| Electrophotocatalysis | Benzothiophene Ring | Perylene Diimide (PDI) (2 mol%) | D2O | 77% | 61% |

| Electrophotocatalysis | Phenol Ring | Perylene Diimide (PDI) (2 mol%) | D2O | 85% | 75% |

Data sourced from a study on catalytic deuteration strategies.

Table 2: Stepwise Synthesis of Deuterated Piperidine Intermediate

| Reaction Step | Starting Material | Reagents/Catalysts | Product | Yield (%) |

|---|---|---|---|---|

| Deuteration | n-Octanamide | Pd/C, Rh/C, 2-PrOH/D2O | n-Octanamide-d10 | 64% |

| Reduction | n-Octanamide-d10 | LiAlD4 in THF | 1-Octylamine-d10 | 92% |

Data sourced from research on synthesis via deuterated intermediates.

Advanced Analytical Characterization of Raloxifene D10 Hydrochloride for Research Applications

Mass Spectrometry for Isotopic Purity and Enrichment Assessment

Mass spectrometry (MS) is the primary technique for verifying the isotopic enrichment and purity of deuterated compounds like Raloxifene-d10 Hydrochloride. clearsynth.com It provides definitive information on the mass-to-charge ratio (m/z), allowing for the confirmation of successful deuterium (B1214612) incorporation and the absence of significant unlabeled material.

High-Resolution Mass Spectrometry (HRMS) offers the mass accuracy and resolving power necessary to distinguish between different isotopologues of a molecule. uhasselt.be For this compound, HRMS is employed to analyze the isotopic distribution pattern and compare it with the theoretically calculated pattern.

The analysis confirms that the most abundant peak in the isotopic cluster corresponds to the molecule containing ten deuterium atoms. The relative intensities of the subsequent peaks (M+1, M+2, etc.), which arise from the natural abundance of ¹³C and other isotopes, must align with theoretical predictions for a fully deuterated compound. msmetrix.com This detailed pattern analysis verifies the high level of isotopic enrichment and ensures that the compound's mass is correctly shifted relative to the unlabeled Raloxifene (B1678788).

Table 1: Theoretical Isotopic Abundance for Raloxifene and Raloxifene-d10 This table presents a simplified theoretical comparison of the primary mass peaks for unlabeled Raloxifene and its d10 analogue, demonstrating the mass shift due to deuteration.

| Compound | Formula | Monoisotopic Mass (Da) | Primary Mass Shift (Da) |

| Raloxifene | C₂₈H₂₇NO₄S | 473.1661 | N/A |

| Raloxifene-d10 | C₂₈H₁₇D₁₀NO₄S | 483.2288 | +10.0627 |

Note: The actual observed mass spectrum would show a cluster of isotopic peaks for each compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for structural confirmation. nih.gov By selecting the deuterated parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For Raloxifene-d10, which is typically labeled on the piperidine (B6355638) ring, the fragmentation pathways provide definitive evidence of the deuterium location. clearsynth.com

The key diagnostic fragment ion for Raloxifene involves the piperidine ring. In the MS/MS spectrum of unlabeled Raloxifene, a prominent product ion corresponding to the protonated piperidinylethoxy side chain is often observed. In the spectrum of Raloxifene-d10, this fragment is shifted by 10 mass units, confirming that all ten deuterium atoms are localized on the piperidine moiety. This analysis is critical for validating the synthesis and ensuring the label's stability during analysis. mdpi.com

Table 2: Characteristic Parent and Product Ions in LC-MS/MS Analysis This table illustrates the expected mass shift in a key diagnostic fragment ion, confirming the location of the deuterium labels on the piperidine ring.

| Compound | Parent Ion (m/z) | Key Fragment Ion | Fragment Ion (m/z) | Mass Shift (Da) |

| Raloxifene | 474.17 | [C₇H₁₄NO]⁺ | 128.11 | N/A |

| Raloxifene-d10 | 484.23 | [C₇H₄D₁₀NO]⁺ | 138.17 | +10.06 |

The quantitative assessment of deuterium incorporation is essential to establish the isotopic enrichment of the standard. This is typically achieved using mass spectrometry by comparing the integrated peak area of the fully deuterated (d10) species with the peak areas of any partially deuterated (d1 to d9) and unlabeled (d0) species present in the sample. nih.gov For a high-quality standard, the isotopic enrichment should be very high, often exceeding 98% or 99%. This ensures minimal isotopic interference when used as an internal standard for quantifying the unlabeled drug. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

While MS confirms the mass change, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous information about the precise location of the deuterium atoms within the molecular structure. clearsynth.com

Proton NMR (¹H NMR) is used to verify the absence of hydrogen atoms at the sites of deuteration. The ¹H NMR spectrum of unlabeled Raloxifene shows characteristic signals for the protons on the piperidine ring. In the ¹H NMR spectrum of this compound, these signals are expected to be absent or significantly diminished to baseline noise levels. This absence of specific proton resonances is direct evidence that deuterium substitution has occurred at the intended positions.

Deuterium NMR (²H NMR) allows for the direct detection of the deuterium nuclei. nih.gov A ²H NMR spectrum of this compound will exhibit signals at chemical shifts corresponding to the positions of the deuterium atoms. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, providing a direct correlation. nih.gov Observing signals in the ²H spectrum that correspond to the piperidine ring confirms the presence and chemical environment of the deuterium labels, offering definitive structural proof that complements the data from ¹H NMR and mass spectrometry.

Chromatographic Methods for Chemical Purity Evaluation of Deuterated Reference Standards

The evaluation of chemical purity is a critical aspect in the characterization of deuterated reference standards such as this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for the purity assessment of this compound is paramount for ensuring the accuracy and reliability of research applications. The chromatographic conditions must be optimized to achieve adequate separation of this compound from its non-deuterated counterpart, potential synthetic precursors, and any degradation products.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule like Raloxifene. The method development process involves a systematic investigation of several parameters to achieve the desired chromatographic performance. Key parameters that are optimized include the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

For this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of such aromatic compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that can significantly influence the retention time and peak shape of the analyte, as Raloxifene is a basic compound. A slightly acidic pH is often employed to ensure the analyte is in its protonated form, leading to better chromatographic behavior.

Gradient elution, where the proportion of the organic solvent is increased during the run, is frequently utilized to ensure the timely elution of all components and to achieve sharp peaks, especially for complex mixtures. The flow rate is optimized to balance analysis time with separation efficiency. UV detection is commonly used for Raloxifene and its analogs, with the detection wavelength set at a maximum absorbance to ensure high sensitivity. For Raloxifene, a wavelength of approximately 287 nm is often chosen. researchgate.net

A representative HPLC method for the analysis of this compound is detailed in the following table:

| Parameter | Condition |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 287 nm |

| Injection Volume | 10 µL |

Validation Parameters for Purity Assessment

Once an HPLC method is developed, it must be validated to ensure its suitability for its intended purpose, which in this case is the purity assessment of this compound. The validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). amsbiopharma.comich.orgich.org The key validation parameters for a purity method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pharmaguideline.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity is demonstrated by showing that there is no interference from known impurities or the non-deuterated form at the retention time of the main peak. This is often confirmed using a photodiode array (PDA) detector to check for peak purity.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For a purity assay, linearity is typically established over a range of concentrations, for example, from the LOQ to 120% of the assay concentration.

Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For purity assessment, accuracy can be determined by the recovery of spiked known impurities into a pure sample of this compound.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of typical acceptance criteria for these validation parameters is presented in the table below.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte peak. Peak purity index > 0.99. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Stability Assessment of this compound Analytical Standards

The stability of analytical standards is a critical factor that can affect the accuracy of analytical measurements. Therefore, a thorough stability assessment of this compound is necessary to establish its shelf-life and appropriate storage conditions. This involves subjecting the standard to a variety of environmental conditions to evaluate its susceptibility to degradation.

Stability studies for analytical standards typically include long-term and accelerated stability testing. Long-term stability testing is performed under the recommended storage conditions, while accelerated stability testing is carried out under stressed conditions (e.g., elevated temperature and humidity) to predict the long-term stability.

Forced degradation studies are also an integral part of the stability assessment. medcraveonline.com In these studies, the analytical standard is exposed to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. jocpr.comresearchgate.net The degradation products are then separated and quantified using the validated HPLC method.

A typical protocol for a forced degradation study of this compound would involve the following conditions:

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105 °C for 48 hours |

| Photostability | Exposure to UV light (254 nm) and visible light for a specified duration |

The results of these studies provide valuable information on the intrinsic stability of this compound and help in establishing appropriate handling and storage procedures to maintain its integrity as a reference standard. For instance, studies on non-deuterated Raloxifene have shown some degradation under hydrolytic and oxidative conditions. jocpr.comresearchgate.net It is expected that this compound would exhibit a similar stability profile.

The following table summarizes hypothetical results from a stability study of this compound, illustrating its stability under various conditions.

| Storage Condition | Duration | Purity (%) |

| -20 °C | 12 months | 99.8 |

| 4 °C | 12 months | 99.5 |

| 25 °C / 60% RH | 6 months | 98.2 |

| 40 °C / 75% RH | 3 months | 96.5 |

These findings would indicate that this compound is stable when stored at -20 °C, with minimal degradation observed over a one-year period.

Applications in Preclinical and in Vitro Metabolic Disposition Studies

Elucidation of Raloxifene (B1678788) Metabolic Pathways using Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds like Raloxifene-d10 is a cornerstone of modern drug metabolism research. By acting as an isotopic tracer, it enables researchers to meticulously track the biotransformation of the parent drug within complex biological environments.

While raloxifene is known to be extensively metabolized, primarily through glucuronidation, the use of isotopic tracers can help confirm its metabolic profile. nih.govdrugbank.com In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sample is often spiked with a known concentration of a deuterated internal standard, such as Raloxifene-d4 or Raloxifene-d10. nih.govthermofisher.com The distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be clearly distinguished from the non-labeled drug and its metabolites. nih.gov

For instance, in LC-MS/MS analysis, the transitions monitored for raloxifene and its deuterated form are different. A typical transition for raloxifene is m/z 474.2 → 112.2, whereas for Raloxifene-d4, it is m/z 478.2 → 116.2. nih.gov This mass difference is crucial for unambiguously identifying and quantifying metabolites, even those present at very low concentrations, by comparing their fragmentation patterns to that of the parent drug and the internal standard. While major metabolites like raloxifene-4'-glucuronide and raloxifene-6-glucuronide are well-documented, stable isotope labeling helps ensure that no significant, previously unidentified metabolic pathways are overlooked during drug development. drugbank.com

Raloxifene undergoes extensive first-pass metabolism, with less than 2% of an oral dose reaching systemic circulation as the unchanged drug. psu.edu This biotransformation occurs in various tissues, most notably the intestine and the liver. chiba-u.jpnih.gov Deuterated standards like Raloxifene-d10 are invaluable for differentiating the metabolic activities in these different biological systems.

In vitro models, such as Caco-2 cell monolayers, are used to simulate the human intestinal barrier. psu.edu Studies using these models have shown that raloxifene is extensively metabolized into glucuronidated and sulfated conjugates during its transport across the cells. psu.edu The use of a deuterated internal standard in the analytical method ensures accurate quantification of the parent drug and its metabolites, allowing researchers to assess the specific contribution of intestinal metabolism to raloxifene's low bioavailability. psu.edumdpi.com This helps to distinguish the metabolic clearance occurring in the gut from that in the liver. chiba-u.jpnih.gov

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro assays are fundamental for predicting a drug's metabolic fate in the body. Raloxifene-d10 hydrochloride plays a vital role as an internal standard in these assays, ensuring the generation of reliable data on metabolic stability and the kinetics of the enzymes involved.

Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are widely used to study metabolic stability. chiba-u.jp The intrinsic clearance (CLint) of a drug, a measure of the metabolic capacity of an organ, is often determined using liver and intestinal microsomes. nih.govnih.gov

In these experiments, raloxifene is incubated with microsomes, and its disappearance over time is monitored by LC-MS/MS. chiba-u.jp Raloxifene-d10 (or other deuterated variants like Raloxifene-d4) is added as an internal standard to correct for variations in sample processing and instrument response, thereby ensuring accurate quantification. nih.govthermofisher.com Studies have shown that the intrinsic clearance for raloxifene glucuronidation is significantly higher in intestinal microsomes compared to liver microsomes, highlighting the critical role of the intestine in its presystemic clearance. nih.govresearchgate.net

Table 1: Illustrative Intrinsic Clearance of Raloxifene Glucuronidation in Human Microsomes

| Microsomal System | Metabolite | Intrinsic Clearance (μL/min/mg) |

|---|---|---|

| Intestinal Microsomes | 6-glucuronide | 17 |

| Intestinal Microsomes | 4'-glucuronide | 95 |

| Liver Microsomes | 6-glucuronide | Significantly Lower |

| Liver Microsomes | 4'-glucuronide | Significantly Lower |

Data based on findings reported in literature. nih.gov

Raloxifene's metabolism is dominated by Phase II conjugation, specifically glucuronidation, with no significant involvement of Cytochrome P450 (CYP450) enzymes. nih.govdrugbank.com The primary metabolites formed are raloxifene-6-glucuronide (M1) and raloxifene-4'-glucuronide (M2). nih.gov Research has identified several UDP-glucuronosyltransferase (UGT) enzymes responsible for this process.

Using recombinant UGT enzymes and microsomal models, studies have pinpointed specific isoforms involved:

UGT1A1 and UGT1A9 are the most active hepatic UGTs. nih.gov

UGT1A8 and UGT1A10 are extra-hepatic UGTs, found in the intestine, that show very high activity against raloxifene. nih.govnih.gov

UGT1A1 is primarily responsible for forming the 6-glucuronide, while UGT1A8 and UGT1A10 are key contributors to the formation of the 4'-glucuronide in the jejunum. nih.govresearchgate.net

In these kinetic studies, deuterated standards are essential for the precise measurement of the metabolites formed, allowing for the determination of kinetic parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for each enzyme isoform. nih.govnih.gov This helps to build a comprehensive picture of how and where raloxifene is metabolized.

Investigation of Kinetic Isotope Effects on Raloxifene Biotransformation

The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, particularly if the bond to that atom is broken in the rate-determining step. researchgate.net In drug metabolism, a deuterium KIE occurs when the replacement of a hydrogen atom with a deuterium atom at a site of metabolic attack slows down the reaction. medchemexpress.commedchemexpress.com

While Raloxifene-d10 is primarily used as a stable, non-metabolically-labile internal standard (with deuteration typically on the piperidine (B6355638) ring), the study of KIEs is a key application of isotopic labeling in understanding reaction mechanisms. For a KIE to be observed on raloxifene's metabolism, the deuterium atoms would need to be placed at the phenolic positions where glucuronidation occurs. If the C-H bond cleavage were part of the rate-limiting step, the deuterated compound would be metabolized more slowly than its non-deuterated counterpart. The presence of a significant KIE provides strong evidence that C-H bond abstraction is at least partially rate-limiting in the enzymatic reaction. researchgate.net While specific studies on the KIE of raloxifene glucuronidation are not widely reported, the principle is a powerful tool used in mechanistic enzymology for many drug-metabolizing enzymes. researchgate.net

Quantification of Primary Isotope Effects on Rate-Limiting Steps

The primary kinetic isotope effect (KIE) is a phenomenon observed when the isotopic substitution of an atom at a position of bond cleavage in the rate-determining step of a reaction leads to a change in the reaction rate. unam.mxlibretexts.org In pharmaceutical metabolism studies, the deuterium KIE (kH/kD) is a powerful tool for identifying whether the cleavage of a carbon-hydrogen (C-H) bond is a rate-limiting event. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it, which can result in a slower reaction rate. princeton.edu

In the context of Raloxifene metabolism, which is mediated by enzymes such as the Cytochrome P450 (CYP) family, the use of this compound allows researchers to probe the mechanisms of its biotransformation. researchgate.netresearchgate.net If a metabolic reaction involves the enzymatic cleavage of a C-H bond on the piperidine ring as its slowest step, the rate of this reaction for Raloxifene-d10 would be significantly slower than for the non-deuterated Raloxifene.

Quantification of this effect is achieved by comparing the rate constants of metabolism for the deuterated (kD) and non-deuterated (kH) compounds. A kH/kD ratio significantly greater than 1 indicates that C-H bond scission is involved in the rate-determining step. libretexts.org While specific KIE values for Raloxifene-d10 are not extensively published, the principle is a cornerstone of mechanistic drug metabolism studies. For instance, if N-dealkylation at the piperidine ring were a key metabolic pathway, a substantial KIE would be expected.

Table 1: Illustrative Kinetic Isotope Effect (KIE) in a Hypothetical Metabolic Reaction This table illustrates the principle of KIE. The values are hypothetical and serve to demonstrate the concept.

| Compound | Metabolic Reaction | Rate Constant (k) | Calculated KIE (kH/kD) |

|---|---|---|---|

| Raloxifene (non-deuterated) | Hypothetical C-H Cleavage at Piperidine Ring | kH = 7.0 x 10⁻³ s⁻¹ | 7.0 |

| Raloxifene-d10 | Hypothetical C-D Cleavage at Piperidine Ring | kD = 1.0 x 10⁻³ s⁻¹ |

Deuterium's Influence on Metabolic Site Selectivity and Pathway Shifting

Introducing deuterium at a specific molecular site can block or significantly slow down metabolism at that position, a strategy known as "metabolic switching". researchgate.net This effect can cause a shift in the metabolic profile of a drug, redirecting biotransformation to alternative, non-deuterated sites in the molecule. For Raloxifene, major metabolic pathways include glucuronidation at the phenolic hydroxyl groups to form Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide, as well as CYP3A4-mediated oxidation. researchgate.netnih.gov

The deuteration of the piperidine ring in this compound effectively protects this moiety from oxidative metabolism that involves C-H bond cleavage. If such a pathway exists for the parent compound, its inhibition in the deuterated analogue would likely lead to an increase in the flux through other metabolic routes. For example, by slowing down potential N-dealkylation or oxidation on the piperidine ring, the metabolism may be shunted more extensively towards glucuronidation at the 4'- and 6- positions or towards oxidative metabolism on the benzothiophene (B83047) or hydroxyphenyl rings. researchgate.net

Table 2: Hypothetical Metabolic Pathway Shifting for Raloxifene vs. Raloxifene-d10 This table presents a hypothetical scenario to illustrate how deuteration could influence the relative prevalence of different metabolic pathways.

| Metabolic Pathway | Raloxifene (% of Total Metabolites) | Raloxifene-d10 (% of Total Metabolites) | Rationale |

|---|---|---|---|

| Oxidation at Piperidine Ring | 15% | <1% | Deuteration at this site significantly slows or blocks this pathway due to the kinetic isotope effect. |

| Glucuronidation (Total) | 75% | 85% | Metabolic flux is redirected to this major pathway as an alternative to the blocked oxidation site. |

| Other Oxidative Metabolism | 10% | 14% | Minor oxidative pathways may also become more prominent when a primary site is blocked. |

Role of Raloxifene D10 Hydrochloride As a Stable Isotope Labeled Internal Standard in Quantitative Bioanalysis

Raloxifene-d10 Hydrochloride, a deuterated analog of Raloxifene (B1678788), serves a critical function in modern bioanalytical chemistry as a stable isotope-labeled (SIL) internal standard. Its use is paramount for achieving high accuracy and precision in the quantitative analysis of Raloxifene in complex biological matrices, such as plasma and urine, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanistic Research Utilizing Deuterated Raloxifene Analogues

Probing Reaction Mechanisms and Enzyme Active Sites through Deuterium (B1214612) Labeling

Deuterium labeling is a classic and effective technique for elucidating drug metabolism pathways and understanding the mechanisms of the enzymes involved, particularly the cytochrome P450 (CYP) superfamily. researchgate.netresearchgate.net The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. irb.hrresearchgate.net Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic studies. researchgate.netresearchgate.net

Raloxifene (B1678788) is extensively metabolized, primarily through glucuronidation to form raloxifene-4'-glucuronide and raloxifene-6-glucuronide. fda.govnih.gov While oxidative metabolism by CYP enzymes is a minor pathway, identifying the specific sites of oxidation is crucial for a complete metabolic profile. By synthesizing raloxifene analogues with deuterium atoms at specific positions, researchers can observe a decrease in the formation of metabolites that result from oxidation at the deuterated site. For instance, if deuteration of the piperidine (B6355638) ring in Raloxifene-d10 significantly reduces the formation of a specific hydroxylated metabolite, it provides strong evidence that this ring is a site of CYP-mediated oxidation. The magnitude of the KIE can also offer insights into the transition state of the enzymatic reaction, helping to characterize the active site and the chemical mechanism of the specific CYP isozyme involved. dntb.gov.ua

Furthermore, hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (HDX-MS) offers a sophisticated method to probe how a ligand like raloxifene affects the conformational dynamics of its target protein, the estrogen receptor (ER). nih.govdrughunter.com When a protein is in a deuterated buffer (D₂O), its backbone amide hydrogens exchange with deuterium at a rate dependent on their solvent accessibility and involvement in hydrogen bonding. nih.govfrontiersin.org Ligand binding can protect certain regions from exchange, indicating a binding site or an area of conformational change. drughunter.comresearchgate.net Studies comparing the HDX profiles of the estrogen receptor alpha (ERα) when bound to different selective estrogen receptor modulators (SERMs), including raloxifene, have revealed distinct "fingerprints." pnas.orgnih.gov For example, raloxifene and another SERM, 4-hydroxytamoxifen, induce different degrees of protection in the β-sheet region of the ERα ligand-binding domain, which correlates with their different pharmacological activities in various tissues. pnas.org

| ERα LBD Region | Raloxifene-Bound (% Deuteration) | 4-Hydroxytamoxifen-Bound (% Deuteration) | Interpretation |

|---|---|---|---|

| β-sheet Region | ~10% | ~20% | 4-hydroxytamoxifen shows less protection (higher deuteration), suggesting a different induced conformation compared to raloxifene. |

| Helix 12 | Minimal Change | Minimal Change | Indicates this region remains conformationally stable upon binding of either SERM in this context. biorxiv.org |

These HDX studies demonstrate that while SERMs may bind to the same receptor, they induce unique conformational changes that dictate their tissue-specific agonist or antagonist effects. pnas.orgnih.gov Utilizing deuterated analogues in such biophysical assays helps to refine these mechanistic models.

Computational Chemistry and Molecular Dynamics Simulations with Deuterated Raloxifene

Computational methods provide a powerful lens for examining the effects of deuteration at an atomic level, complementing experimental findings and offering predictive insights.

The subtle physical differences between hydrogen and deuterium can be modeled using computational chemistry to predict their impact on molecular behavior. The primary difference is mass, which affects the zero-point energy of a C-D bond compared to a C-H bond, making the C-D bond slightly shorter and stronger. irb.hr This can influence non-covalent interactions, which are critical for ligand-receptor binding. For example, hydrogen bonds (or in this case, deuterium bonds) involving a deuterated donor (N-D or O-D) can be slightly weaker than their hydrogen counterparts. mdpi.com

Theoretical calculations can predict how these changes might alter the binding affinity of Raloxifene-d10 for the estrogen receptor. While often considered minor, the cumulative effect of ten deuterium substitutions could lead to a measurable difference in the free energy of binding. mdpi.com Computational models can calculate these subtle energetic shifts, considering factors like changes in van der Waals forces and the entropic cost of binding. Studies on other deuterated molecules have shown that these effects can sometimes lead to a surprising increase in binding affinity. irb.hr

Molecular dynamics (MD) simulations are a key computational tool for studying how proteins and ligands move and interact over time. elifesciences.orgacs.org By running simulations of both standard raloxifene and Raloxifene-d10 in complex with the estrogen receptor, researchers can observe how deuteration influences the system's dynamics.

The increased mass of deuterium can dampen the vibrational modes of the molecule, potentially altering its conformational flexibility. An MD simulation might reveal that the deuterated piperidine ring of Raloxifene-d10 explores a different conformational space or has a different rotational freedom compared to the non-deuterated version. These subtle changes in the ligand's dynamics can affect how it settles into the binding pocket of the estrogen receptor. nih.gov

MD simulations can also illuminate how deuteration impacts the stability of the entire protein-ligand complex. elifesciences.orgbiorxiv.org The simulation can track hydrogen/deuterium bond lifetimes, water molecule arrangements in the binding site, and the flexibility of key amino acid residues. For instance, a simulation might show that the altered vibrational properties of Raloxifene-d10 lead to a more stable (or less stable) interaction with a critical residue like His524 in the ERα binding pocket, which is known to be pivotal for stabilizing the active conformation of the receptor. acs.org These simulations, combined with experimental data from techniques like HDX-MS, provide a comprehensive, dynamic picture of how the subtle change of isotopic substitution can influence the molecular mechanism of a drug. biorxiv.orgelifesciences.org

| Property | Predicted Effect of Deuteration (H → D) | Potential Consequence |

|---|---|---|

| C-D Bond Strength | Increase | Higher resistance to metabolic cleavage (Kinetic Isotope Effect). researchgate.net |

| C-D Bond Length | Decrease | Slight alteration in molecular volume and shape. irb.hr |

| Vibrational Frequency | Decrease | Altered conformational dynamics and flexibility. irb.hr |

| Hydrogen/Deuterium Bonding | Slightly Weaker | Modulated binding affinity and residence time in the receptor. mdpi.com |

Emerging Research Areas and Methodological Innovations Incorporating Deuterated Raloxifene

Integration of Raloxifene-d10 Hydrochloride in Advanced "Omics" Research (e.g., Metabolomics, Proteomics)

Advanced "omics" fields, such as metabolomics and proteomics, aim to comprehensively identify and quantify the vast array of small molecules and proteins within a biological system. wistar.org These high-dimensional analyses are highly susceptible to variations introduced during sample preparation and instrumental analysis. wuxiapptec.com The integration of stable isotope-labeled internal standards, such as this compound, is a cornerstone of efforts to achieve accurate and reproducible quantification in these fields. lcms.cz

In mass spectrometry-based metabolomics and proteomics, this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, Raloxifene (B1678788). advatechgroup.com When added to a biological sample at a known concentration at the beginning of the workflow, it experiences the same processing and analytical variations as the endogenous or administered Raloxifene. wuxiapptec.com This includes losses during extraction, derivatization, and injection, as well as fluctuations in instrument signal due to matrix effects—where co-eluting substances can suppress or enhance the ionization of the target analyte. chromforum.orgwuxiapptec.com By calculating the ratio of the signal from the analyte (Raloxifene) to the signal from the internal standard (this compound), these variations can be effectively normalized, leading to significantly improved precision and accuracy in the final concentration measurement. wuxiapptec.comnebiolab.com

The application of metabolomics in studying conditions like osteoporosis, for which Raloxifene is a therapeutic agent, highlights the importance of such precise quantification. cancer.govfrontiersin.org Studies exploring the metabolic pathways affected by Raloxifene therapy rely on robust analytical methods to detect subtle changes in metabolite profiles. frontiersin.org For instance, research has shown that Raloxifene can influence the proteasome, and RNA-seq analysis of spinal cord tissue has revealed that Raloxifene specifically modulates deubiquitinating enzymes and proteasome subunits. nih.gov In such studies, deuterated standards are critical for validating the concentration of the therapeutic agent and ensuring that observed changes are genuinely due to the drug's action.

Table 1: Applications of Deuterated Standards in "Omics" Research

| Research Area | Application of Deuterated Standard (e.g., Raloxifene-d10) | Key Advantage | Relevant Instrumentation |

|---|---|---|---|

| Metabolomics | Quantitative analysis of metabolites and drugs in complex matrices (e.g., plasma, tissue). biorxiv.org | Corrects for matrix effects and variability in sample preparation, improving accuracy. wuxiapptec.com | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). lcms.cz |

| Proteomics | Targeted quantitation of proteins and peptides (e.g., via PRM-MS). wistar.org | Provides a reference for absolute or relative protein quantification. | High-Resolution Mass Spectrometry (e.g., QTOF, Orbitrap). acs.org |

| Pharmacokinetics | Accurate measurement of drug and metabolite concentrations over time. | Normalizes for analytical variability, ensuring reliable pharmacokinetic parameters. nebiolab.com | Tandem Mass Spectrometry (LC-MS/MS). lcms.cz |

| Lipidomics | Quantification of lipid species within a biological sample. | Compensates for differential extraction efficiencies and ionization suppression among lipid classes. | LC-MS/MS. wistar.org |

High-Throughput Screening and Microplate-Based Assays with Deuterated Standards

High-throughput screening (HTS) is a foundational process in modern drug discovery, allowing for the rapid assessment of thousands to millions of compounds for biological activity. sciex.com The integration of mass spectrometry with HTS, particularly techniques like RapidFire Mass Spectrometry (RF-MS) and Acoustic Ejection Mass Spectrometry (AEMS), has accelerated this process. biorxiv.orgsciex.com In these demanding environments, maintaining analytical accuracy and minimizing false positives are paramount. biorxiv.org Deuterated internal standards are crucial for achieving these goals. biorxiv.orgnih.gov

In microplate-based HTS assays coupled with mass spectrometry, a deuterated standard like this compound can be included in the assay buffer or added to each well. sciex.comnih.gov Its purpose is to act as a constant reference against which the analyte's signal is measured. biorxiv.org This is particularly vital for identifying and mitigating well-to-well variability and matrix effects that are common in large-scale screens. nih.gov For example, in an enzyme inhibition assay, the signal of the product analyte is expected to decrease with increasing inhibitor concentration, while the signal of the co-analyzed deuterated internal standard should remain constant. biorxiv.org Any deviation in the internal standard's signal can flag issues with that specific sample, preventing misinterpretation of the data. biorxiv.org

The use of deuterated standards significantly enhances the robustness and reliability of HTS campaigns. nih.gov They allow for accurate quantification even when using rapid analytical methods where chromatographic separation may be minimal. acs.org This capability is essential for making confident decisions about which "hit" compounds to advance in the drug discovery pipeline. biorxiv.org

Table 2: Characteristics of High-Throughput Screening Methods Utilizing Deuterated Standards

| HTS Method | Typical Throughput | Role of Deuterated Standard | Key Benefit |

|---|---|---|---|

| LC-MS/MS | Seconds to minutes per sample. acs.org | Compensates for matrix effects and ionization variability; ensures accurate quantification. nih.govnih.gov | High confidence in hit confirmation and quantitative results. nih.gov |

| RapidFire-MS (RF-MS) | 5-15 seconds per sample. biorxiv.org | Serves as an internal reference to smooth well-to-well variability and detect false positives. biorxiv.org | Enables rapid, direct detection of enzyme products without interference from classical assay artifacts. biorxiv.org |

| Acoustic Ejection MS (AEMS) | Up to 1 sample per second. sciex.com | Included in the sample panel to confirm analytical performance and aid in confident compound identification. sciex.com | Ultra-fast, label-free analysis of microtiter plates for compound quality assessment and screening. sciex.com |

| Multi-Segment Injection-Capillary Electrophoresis-MS (MSI-CE-MS) | <3 minutes per sample for serial injections. acs.org | Used for co-migration analysis to provide unambiguous drug identification. acs.org | Multiplexed separations coupled with high-resolution mass spectrometry for broad-spectrum screening. acs.org |

Innovative Applications in Drug Discovery and Development Research Tools

Beyond its role in specific analytical platforms, this compound exemplifies the innovative application of deuterated compounds as fundamental research tools in the broader drug discovery and development process. medchemexpress.com The accuracy imparted by stable isotope-labeled internal standards is not merely an analytical refinement but a critical component that underpins key decisions throughout a drug's journey from laboratory to clinic.

In early-stage drug discovery, these standards are vital for validating hits from HTS campaigns. biorxiv.org A significant challenge in HTS is the high rate of false-positive results, which can arise from various artifacts. biorxiv.org By re-testing initial hits using a robust quantitative assay that includes a deuterated internal standard, researchers can confidently distinguish true biological activity from analytical interference, saving considerable time and resources. biorxiv.org

Furthermore, as a candidate progresses, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are required. Quantitative bioanalysis using LC-MS/MS is the gold standard for these studies, and the use of a stable isotope-labeled internal standard is best practice for ensuring the data's integrity. cerilliant.comnebiolab.com By providing precise measurements of the drug and its metabolites in various biological matrices, compounds like this compound enable the accurate characterization of a drug's pharmacokinetic profile.

The availability of high-purity deuterated standards also facilitates research into drug-drug interactions and metabolic pathways. For example, understanding how Raloxifene is metabolized is key to predicting its interactions with other drugs. drugbank.com Studies using this compound as an internal standard can precisely quantify the parent drug and its metabolites (such as glucuronide conjugates), providing clear insights into metabolic turnover and the potential for drug interactions. nih.gov

Conclusion and Future Directions in Deuterated Serm Research

Synthesis of Current Academic Contributions of Raloxifene-d10 Hydrochloride

This compound is a deuterated form of Raloxifene (B1678788) Hydrochloride, a well-established Selective Estrogen Receptor Modulator (SERM). heteroletters.org The primary academic and research contribution of this compound lies in its application as an internal standard for analytical and metabolic studies. The "d10" designation signifies that ten hydrogen atoms on the piperidine (B6355638) ring of the Raloxifene molecule have been replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. youtube.com

This isotopic labeling significantly enhances the compound's metabolic stability compared to its non-deuterated counterpart, Raloxifene. The increased mass due to deuterium substitution leads to a stronger carbon-deuterium bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. musechem.comassumption.edu Consequently, this compound is less susceptible to metabolic degradation.

The principal application of this enhanced stability is in mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). acs.org In these quantitative assays, this compound serves as an ideal internal standard for the precise measurement of Raloxifene in complex biological matrices like plasma or tissue samples. Its chemical similarity ensures it behaves almost identically to Raloxifene during sample extraction and analysis, while its distinct mass allows it to be separately detected by the mass spectrometer, thus improving the accuracy of pharmacokinetic and drug metabolism studies. musechem.com

While retaining the fundamental biological activities of Raloxifene, such as its selective effects on estrogen receptors in bone and breast tissue, the main focus of research on the deuterated version has not been on its therapeutic potential but on its utility in analytical chemistry. nih.gov Studies have explored various methods for its synthesis, including the conjugation of a deuterated piperidine fragment with benzothiophene (B83047) and phenol (B47542) precursors.

| Compound | Primary Application | Key Characteristic | Relevant Research Area |

|---|---|---|---|

| Raloxifene | Therapeutic Agent | Prevents osteoporosis and reduces breast cancer risk. drugbank.comnih.gov | Clinical Medicine, Pharmacology |

| This compound | Internal Standard | Metabolically stable due to deuteration at the piperidine ring. | Analytical Chemistry, Pharmacokinetics |

| Raloxifene-d4 | Metabolic Tracer | Less deuterated; used to track specific metabolic pathways. | Drug Metabolism Studies |

Future Research Trajectories for Deuterated Selective Estrogen Receptor Modulators

The development of this compound exemplifies a strategic approach that can be applied more broadly to the field of Selective Estrogen Receptor Modulators (SERMs). The future of deuterated SERMs is aimed at creating new chemical entities with superior pharmacological profiles compared to their existing, non-deuterated parent drugs. nih.govdovepress.com

Future research is likely to focus on several key areas:

Enhanced Therapeutic Profiles: By strategically placing deuterium atoms at sites of metabolic vulnerability in other SERMs, researchers can create next-generation drugs with improved pharmacokinetics. selvita.com This could translate to a longer half-life, more consistent plasma concentrations, and potentially a reduced dosing frequency, which would improve patient compliance. musechem.comselvita.com

Improved Safety and Tolerability: Deuteration can alter the metabolic pathways of a drug, potentially reducing the formation of toxic or reactive metabolites. For SERMs, which are often used for long-term therapy in postmenopausal women, minimizing adverse effects such as thromboembolic events is a critical goal. dovepress.comnih.gov Future studies will likely investigate whether deuteration of specific SERMs can shift metabolism away from pathways that produce undesirable by-products. selvita.com

Overcoming Drug Resistance: In oncology, resistance to SERMs like Tamoxifen can develop over time. dovepress.com Research could explore whether deuterated versions of these drugs, by virtue of their altered metabolism and target engagement dynamics, might be less susceptible to the mechanisms that drive resistance.

Tissue Selectivity: The defining characteristic of SERMs is their tissue-specific agonist or antagonist activity. nih.gov While primarily influenced by receptor conformation and co-regulator protein interactions, the local concentration of the active drug and its metabolites also plays a role. nih.govpnas.org Deuteration offers a tool to fine-tune these concentrations, potentially leading to SERMs with even greater tissue selectivity and a more favorable balance of effects on bone, breast, and uterine tissue. nih.gov

The quest for an "ideal" SERM—one that provides the bone-protective benefits of estrogen without any of the risks to breast or uterine tissue—continues to drive pharmaceutical research. nih.gov Deuteration represents a sophisticated and proven strategy to refine the properties of existing and novel SERMs to move closer to this goal. selvita.com

Broader Impact of Deuterium Labeling Technology on Pharmaceutical Science

The use of deuterium in drug design, often termed "deuterium-switching" or deuteration, has emerged as a significant and valuable platform technology in modern pharmaceutical science. youtube.commusechem.com Its impact extends far beyond the development of internal standards and is now a recognized strategy for creating novel, patentable drugs with clinically meaningful advantages. selvita.com

The core principle behind this technology is the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium isotope slows down chemical reactions, particularly those catalyzed by enzymes in the body. assumption.edu This has several profound implications for drug development:

Enhanced Safety: Deuteration can reduce the formation of toxic metabolites. For instance, if a drug is metabolized through a pathway that generates a harmful byproduct, deuterating the site of that metabolic reaction can redirect metabolism towards safer pathways. selvita.com

Reduced Dosing and Improved Patient Experience: A longer drug half-life allows for less frequent dosing, which is more convenient for patients and can improve adherence to treatment regimens. selvita.com Stable drug levels can also minimize side effects associated with sharp peaks and troughs in plasma concentration. selvita.com

Revitalizing Existing Drugs: Deuteration provides a pathway to "revitalize" older, established drugs. By creating a deuterated version, companies can develop a new chemical entity with an improved therapeutic profile and a new period of patent protection, as seen with the FDA-approved drug Austedo (deutetrabenazine), a deuterated version of tetrabenazine. selvita.com

The technology is not a universal solution and requires careful application. The site of deuteration must be chosen precisely to affect the desired metabolic pathway without negatively impacting the drug's interaction with its therapeutic target. However, as analytical and synthetic techniques become more sophisticated, the strategic application of deuterium labeling will continue to be a powerful tool in the pharmaceutical scientist's arsenal, enabling the development of safer and more effective medicines. assumption.edu

| Area of Impact | Mechanism/Principle | Resulting Advantage | Example Application |

|---|---|---|---|

| Pharmacokinetics | Kinetic Isotope Effect slows enzymatic metabolism. assumption.edu | Increased drug half-life and systemic exposure. selvita.com | Less frequent dosing regimens. selvita.com |

| Drug Safety | Alters metabolic pathways. | Reduction of toxic metabolite formation. selvita.com | Improved side effect profile. |

| Analytical Science | Unique mass signature. musechem.com | Serves as a non-interfering internal standard. | Accurate quantification in ADME studies. acs.org |

| Drug Discovery | Creation of a New Chemical Entity. | Improved therapeutic properties and new intellectual property. selvita.com | Development of drugs like Deutetrabenazine. selvita.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.